molecular formula C19H16N4O5S B2804472 N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 941982-65-6

N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

Cat. No.: B2804472
CAS No.: 941982-65-6
M. Wt: 412.42
InChI Key: NNCOQSASBKCXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide” belongs to the 1,2,4-thiadiazine 1,1-dioxide class, characterized by a bicyclic core with sulfone groups at the 1,1-positions. Its structure includes a furan-2-carboxamido substituent attached to a phenyl ring, which is linked to the thiadiazine-carboxamide moiety. The sulfone groups enhance electronic stability and influence intermolecular interactions, while the furan ring may contribute to π-π stacking or hydrogen bonding, depending on substituent orientation .

Properties

IUPAC Name

N-[4-(furan-2-carbonylamino)phenyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-18(15-5-3-11-28-15)20-12-7-9-13(10-8-12)21-19(25)17-22-14-4-1-2-6-16(14)29(26,27)23-17/h1-11,17,22-23H,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCOQSASBKCXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of the target compound, highlighting substituent variations, molecular properties, and biological activities:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
Target Compound Furan-2-carboxamido phenyl Not specified Not specified Hypothesized: Potential NSAID or antimicrobial activity (based on structural analogs)
N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide 2,4-Difluorophenyl, methyl C₁₆H₁₂F₂N₂O₄S 366.34 Predicted density: 1.543 g/cm³; pKa: -1.78; potential lipophilicity
IDRA 21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) 7-Chloro, 3-methyl C₁₀H₁₀ClN₂O₂S 265.72 Cognitive enhancement via AMPA receptor desensitization attenuation; oral bioavailability
N-(3,4-Dimethylphenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide 3,4-Dimethylphenyl, hydroxy C₁₈H₁₈N₂O₄S 374.41 Analgesic/anti-inflammatory activity (similar to Piroxicam); intramolecular H-bonding
N-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide 4-Fluoro-3-(trifluoromethyl)phenyl C₁₇H₁₂F₄N₂O₄S 416.35 High lipophilicity (due to fluorine); potential metabolic stability
N-[2-(Aminocarbonyl)phenyl]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide 2-(Aminocarbonyl)phenyl C₁₇H₁₅N₃O₅S 385.39 Intramolecular H-bonding (O–H⋯O); dimer formation via N–H⋯O interactions; antibacterial

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The 2,4-difluorophenyl group in enhances electronegativity and membrane permeability, while IDRA 21 ’s chloro-methyl substitution optimizes AMPA receptor interaction .
  • Fluorine/trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic resistance, critical for CNS-targeting drugs.

Hydrogen Bonding and Crystal Packing: Compounds with hydroxy (e.g., ) or aminocarbonyl groups form intramolecular H-bonds, stabilizing planar conformations. This is critical for receptor binding or crystal packing .

Stereoselectivity :

  • IDRA 21 ’s (+) isomer is biologically active, emphasizing the role of stereochemistry in AMPA receptor modulation .

Therapeutic Potential: NSAID/Analgesic Activity: Benzothiazine derivatives (e.g., ) mimic Piroxicam’s mechanism, inhibiting cyclooxygenase enzymes. Antimicrobial Activity: Substituents like aminocarbonyl () or thiazole rings enhance interactions with bacterial targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.